Hexamethylsilirane
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Overview
Description
Preparation Methods
Hexamethylsilirane can be synthesized through several methods:
Reduction of 1,3-Dihalides: This method involves the Wurtz-type reductive coupling of 1,3-dihalides with divalent metals such as magnesium.
Photochemical Generation and Trapping of Silylenes: Silylenes, which are silicon analogs of carbenes, can be generated photochemically and then trapped by alkenes to form siliranes.
Chemical Reactions Analysis
Hexamethylsilirane undergoes various types of chemical reactions:
Oxidation: this compound is highly reactive towards atmospheric oxygen, leading to rapid oxidation.
Substitution: It can participate in substitution reactions with various reagents.
Ring Expansion: This compound can undergo non-catalyzed ring expansion reactions with isonitriles, leading to the formation of four-membered silacycles.
Scientific Research Applications
Hexamethylsilirane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex silicon-containing heterocycles.
Biology and Medicine: While specific applications in biology and medicine are less documented, its potential as a precursor for bioactive silicon compounds is being explored.
Industry: this compound is used in the production of silicon-based polymers and materials.
Mechanism of Action
The mechanism of action of hexamethylsilirane involves its high reactivity due to the strain in its three-membered ring structure. This strain leads to significant deviations in bond lengths and angles, making the compound highly reactive towards various reagents. The molecular targets and pathways involved in its reactions are primarily dictated by its ability to undergo ring-opening and substitution reactions .
Comparison with Similar Compounds
Hexamethylsilirane can be compared with other similar compounds, such as:
Cyclopropane: While cyclopropane is a three-membered carbon ring, this compound is a silicon analog with significantly different bond lengths and angles.
Silacyclobutanes: These are four-membered silicon-containing rings that are less strained and thus less reactive compared to siliranes.
This compound stands out due to its high reactivity and potential for various applications in synthetic chemistry and materials science.
Properties
CAS No. |
55644-09-2 |
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Molecular Formula |
C8H18Si |
Molecular Weight |
142.31 g/mol |
IUPAC Name |
1,1,2,2,3,3-hexamethylsilirane |
InChI |
InChI=1S/C8H18Si/c1-7(2)8(3,4)9(7,5)6/h1-6H3 |
InChI Key |
UAOKPUQWJBGRBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C([Si]1(C)C)(C)C)C |
Origin of Product |
United States |
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